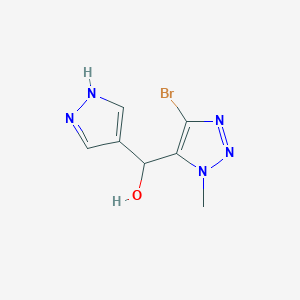
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a synthetic organic compound that features both triazole and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the triazole ring can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce various functional groups at the bromine site.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, compounds containing triazole and pyrazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure could be optimized to enhance its biological activity and selectivity.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.
Mecanismo De Acción
The mechanism of action for (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The triazole and pyrazole rings could play a role in binding to the target molecules, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-imidazol-4-yl)methanol
Uniqueness
The uniqueness of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol lies in its specific combination of functional groups and heterocyclic rings. This structure may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H8BrN5O |
|---|---|
Peso molecular |
258.08 g/mol |
Nombre IUPAC |
(5-bromo-3-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H8BrN5O/c1-13-5(7(8)11-12-13)6(14)4-2-9-10-3-4/h2-3,6,14H,1H3,(H,9,10) |
Clave InChI |
AXDIZIYDPXOHRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)Br)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)

![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)

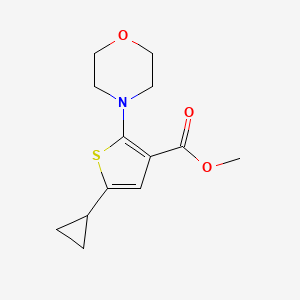
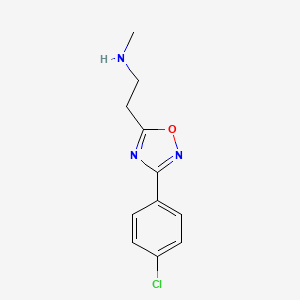
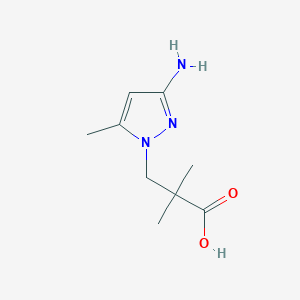
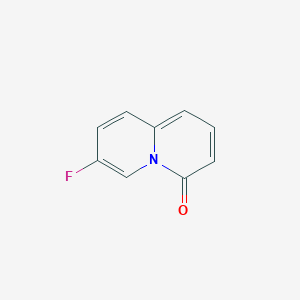
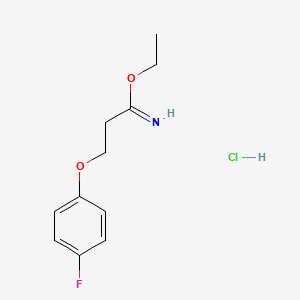
![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
![2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate](/img/structure/B13059013.png)
